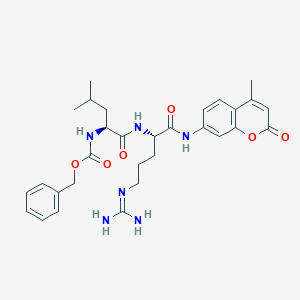

Z-Leu-Arg-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O6/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHCDHWCFOQOCP-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Leu-Arg-AMC: A Comprehensive Technical Guide for Protease Research

For Immediate Release

A Deep Dive into the Fluorogenic Substrate Z-Leu-Arg-AMC for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-Carbobenzoxy-Leucyl-Arginine-7-Amino-4-methylcoumarin (this compound), a fluorogenic peptide substrate critical for the study of specific protease activity. This document outlines its chemical properties, mechanism of action, and applications in high-throughput screening and detailed kinetic analysis, with a focus on its utility in targeting key enzymes such as Cathepsins, Kallikrein, and Falcipain II.

Core Properties and Mechanism of Action

This compound is a synthetic dipeptide substrate covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the Arginine (Arg) residue and AMC, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the proteolytic activity of the enzyme of interest.

Table 1: Physicochemical and Spectroscopic Properties of this compound and its Fluorescent Product

| Property | This compound (Intact Substrate) | 7-Amino-4-methylcoumarin (AMC) (Cleavage Product) |

| Molecular Formula | C30H38N6O6 | C10H9NO2 |

| Molecular Weight | 578.66 g/mol | 175.18 g/mol |

| CAS Number | 156192-32-4 | 26093-31-2 |

| Appearance | White to off-white solid | Not applicable |

| Solubility | Soluble in DMSO | Soluble in aqueous buffers |

| Excitation Wavelength | Not Fluorescent | 360-380 nm[1] |

| Emission Wavelength | Not Fluorescent | 440-460 nm[1] |

Enzymatic Specificity and Kinetic Parameters

This compound is a substrate for a range of cysteine and serine proteases, with particular utility in assaying the activity of Cathepsins (K, L, S, and V), Kallikrein, and the Plasmodium falciparum cysteine protease, Falcipain II.[1] The kinetic parameters of this interaction, specifically the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), are crucial for quantitative assessment of enzyme activity and inhibitor efficacy.

Table 2: Representative Kinetic Constants for this compound with Target Proteases

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism |

| Falcipain-2 | Not specified | Not specified | 580 | P. falciparum |

| Cathepsin S | Not specified | Not specified | Not specified | Homo sapiens |

| Cathepsin L-like Protease | Not specified | Not specified | 4.20 x 10⁵ | Theileria parva |

Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The values presented are for illustrative purposes and may vary between studies.

Key Signaling Pathways and Biological Contexts

The proteases targeted by this compound are integral to numerous physiological and pathological processes. Understanding these pathways is essential for contextualizing experimental findings.

Cathepsin K in Bone Remodeling and Cancer

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[2] Its activity is regulated by the RANKL/RANK signaling pathway. Dysregulation of Cathepsin K activity is implicated in osteoporosis and bone metastasis in certain cancers. Furthermore, the mTOR signaling pathway has been shown to be involved in the regulation of Cathepsin K expression and activity in the context of cancer.

The Kallikrein-Kinin System in Inflammation and Blood Pressure

Plasma kallikrein is a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin. This cascade, known as the Kallikrein-Kinin system, plays a crucial role in the regulation of blood pressure, inflammation, and coagulation.

Falcipain II in Plasmodium falciparum Hemoglobin Degradation

Falcipain II is a crucial cysteine protease for the malaria parasite Plasmodium falciparum. It resides in the parasite's food vacuole and is a key enzyme in the degradation of host hemoglobin, which provides essential amino acids for parasite growth and proliferation. As such, Falcipain II is a major target for the development of antimalarial drugs.

References

Z-Leu-Arg-AMC: An In-Depth Technical Guide to Substrate Specificity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Arg-AMC (N-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a fluorogenic peptide substrate widely utilized in biochemical and pharmaceutical research for the sensitive and specific detection of certain protease activities. Its utility is rooted in the covalent linkage of the dipeptide Leu-Arg to the fluorophore 7-amido-4-methylcoumarin (AMC). In its intact state, the AMC fluorophore is quenched and exhibits minimal fluorescence. Enzymatic cleavage of the amide bond between the arginine residue and AMC liberates the highly fluorescent AMC moiety, providing a direct and quantifiable measure of protease activity. This technical guide provides a comprehensive overview of this compound, its substrate specificity, quantitative kinetic data, detailed experimental protocols, and its application in the context of relevant signaling pathways.

Enzymatic Cleavage and Substrate Specificity

This compound is primarily recognized as a substrate for a range of cysteine proteases, with notable activity observed for cathepsins, the parasitic protease falcipain-2, and the serine protease kallikrein. The specificity of cleavage is dictated by the amino acid sequence of the peptide, with the P2 (Leu) and P1 (Arg) residues being key determinants for enzyme recognition and binding.

Quantitative Data for this compound Cleavage by Various Proteases

The following tables summarize the kinetic parameters for the hydrolysis of this compound by several key proteases. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |

| Cathepsin K | 8 | Not Reported | 4 x 105 | |

| Cathepsin B | Not Reported | Not Reported | 105 | |

| Cathepsin L | Not Reported | Not Reported | 106 | |

| Cathepsin S | Not Reported | Not Reported | 105 | |

| Cathepsin F | Not Reported | Not Reported | 106 | |

| Cathepsin V (L2) | Not Reported | Not Reported | 104 | |

| Falcipain-2 | Not Reported | Not Reported | 1.06 x 105 | |

| ThpCP (Cathepsin L-like) | Not Reported | Not Reported | 4.20 x 105 |

Experimental Protocols

The following are detailed methodologies for conducting protease activity assays using this compound.

Protocol 1: Cathepsin B Activity Assay

Materials:

-

Recombinant Human Cathepsin B

-

This compound

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0

-

Assay Buffer: 25 mM MES, pH 5.0

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation:

-

Dilute recombinant human Cathepsin B to 10 µg/mL in Activation Buffer.

-

Incubate at room temperature for 15 minutes.

-

-

Assay Preparation:

-

Further dilute the activated Cathepsin B to 0.2 ng/µL in Assay Buffer.

-

Prepare a 20 µM working solution of this compound in Assay Buffer.

-

-

Assay Execution:

-

To each well of the 96-well plate, add 50 µL of the 0.2 ng/µL activated Cathepsin B solution.

-

Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.

-

Initiate the reaction by adding 50 µL of the 20 µM this compound working solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence intensity in kinetic mode for 5 minutes.

-

Excitation wavelength: 380 nm

-

Emission wavelength: 460 nm

-

Protocol 2: Cathepsin K Activity Assay

Materials:

-

Recombinant Human Cathepsin K

-

This compound

-

Assay Buffer: 50 mM MES, 5 mM DTT, 2.5 mM EDTA, pH 5.5

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Assay Preparation:

-

Prepare a working solution of activated recombinant human Cathepsin K (e.g., 10 ng) in Assay Buffer.

-

Prepare a serial dilution of this compound in Assay Buffer (e.g., 0.3125 to 12.5 nM).

-

-

Assay Execution:

-

To each well of the 96-well plate, add the Cathepsin K solution.

-

Include a no-enzyme control for each substrate concentration.

-

Initiate the reaction by adding the different concentrations of this compound to the wells. The final volume should be 200 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.

-

Measure the increase in fluorescence intensity every 1 minute for 60 minutes.

-

Excitation wavelength: 370 nm

-

Emission wavelength: 460 nm

-

Protocol 3: Falcipain-2 Activity Assay

Materials:

-

Recombinant Falcipain-2

-

This compound

-

Assay Buffer: 100 mM sodium acetate, 8 mM DTT, pH 5.5

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Assay Preparation: *

Z-Leu-Arg-AMC: A Technical Guide to its Mechanism of Action and Application in Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Z-Leu-Arg-AMC (N-α-Carbobenzoxy-Leucyl-Arginine-7-amino-4-methylcoumarin), detailing its core mechanism of action, enzymatic targets, and practical application in quantitative enzyme activity assays. This document is intended to serve as a valuable resource for professionals engaged in protease research and drug discovery.

Core Concepts and Mechanism of Action

This compound is a synthetic dipeptide substrate designed for the sensitive and continuous measurement of specific protease activities. Its utility is rooted in its fluorogenic properties. The substrate consists of the dipeptide Leu-Arg covalently linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus of the peptide is protected by a carbobenzoxy (Z) group, which enhances substrate stability and specificity.

In its intact form, the fluorescence of the AMC moiety is quenched. Specific proteases recognize and cleave the amide bond between the C-terminal arginine residue and the AMC group. This enzymatic hydrolysis releases free AMC, which is highly fluorescent. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, consequently, to the enzymatic activity of the protease of interest. The fluorescence of liberated AMC is typically measured with excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm.[1]

Enzymatic Targets and Substrate Specificity

This compound is a substrate for a range of proteases, primarily belonging to the cysteine and serine protease families. Its primary targets include:

-

Cathepsins: A group of lysosomal proteases. This compound is a known substrate for Cathepsin K, L, S, and V.[1][2]

-

Kallikreins: A subgroup of serine proteases.[1]

-

Falcipain II: A cysteine protease from the malaria parasite Plasmodium falciparum. This compound is reported to be a preferred substrate for this enzyme.[1][3]

The specificity of this compound is conferred by the dipeptide sequence Leu-Arg. Many proteases have specific recognition sites (subsites) that accommodate particular amino acid residues at defined positions relative to the scissile bond. The presence of Arginine at the P1 position (the residue immediately preceding the cleavage site) makes it a suitable substrate for trypsin-like proteases that preferentially cleave after basic amino acid residues.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the enzymatic cleavage of this compound and, for comparative purposes, other relevant fluorogenic substrates by their target proteases. It is important to note that kinetic parameters are highly dependent on the specific assay conditions, including buffer composition, pH, and temperature.

Table 1: Kinetic Parameters for Cathepsin K

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | 8.3 | 3.4 | 4.1 x 10⁵ |

Data obtained from a study on human osteoclast Cathepsin K.[4]

Table 2: Kinetic Parameters for Cathepsin S

| Enzyme Variant | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Wild-type Cathepsin S | 1.8 ± 0.3 | 1.5 ± 0.1 | 8.3 x 10⁵ |

Data from a study characterizing Cathepsin S exosites.[5]

Table 3: Kinetic Parameters for Cathepsin L and V (with Z-Phe-Arg-AMC)

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) |

| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 |

| Human Cathepsin V | Z-Phe-Arg-AMC | Not specified | Not specified |

Data for Cathepsin L from a study on novel inhibitors.[6] Cathepsin V is known to be assayed with Z-Phe-Arg-AMC, though specific kinetic constants were not found in the reviewed literature.[7]

Table 4: Kinetic Parameters for Human Tissue Kallikrein (with alternative substrates)

| Substrate | Km (μM) | kcat (s⁻¹) |

| H-Pro-Phe-Arg-AMC | 69 ± 3 | 23.42 ± 0.09 |

| Bz-Pro-Phe-Arg-pNA | 75 ± 2 | 1.23 ± 0.02 |

Data from a study on the structure-function analysis of human kallikrein-related peptidase 2.[8]

Table 5: Falcipain II

While this compound is a preferred substrate for Falcipain II, specific Km and kcat values are not consistently reported in the literature.[1][3] Kinetic analysis is typically performed by monitoring the release of AMC over time.[9]

Experimental Protocols

The following section provides a detailed, generalized methodology for conducting a protease activity assay using this compound. This protocol can be adapted for specific enzymes and experimental objectives.

Reagent Preparation

-

Assay Buffer: The composition of the assay buffer is critical and should be optimized for the specific protease being studied. A common starting point for many proteases is a buffer containing:

-

50-100 mM Buffer salt (e.g., Tris-HCl, MES, Sodium Acetate) to maintain the optimal pH for the enzyme.

-

100-150 mM NaCl

-

1-5 mM DTT or other reducing agent (for cysteine proteases like cathepsins and falcipain).

-

1-2 mM EDTA

-

-

This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[10] Store this stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

-

Enzyme Solution: Prepare a working solution of the purified or crude enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

AMC Standard Curve: To convert the relative fluorescence units (RFU) to the molar amount of product formed, a standard curve using known concentrations of free AMC is required. Prepare a series of dilutions of an AMC stock solution in the assay buffer.

Assay Procedure

-

Plate Setup: Use a black, flat-bottom 96-well microplate to minimize background fluorescence.

-

Reagent Addition:

-

Add the desired volume of assay buffer to each well.

-

Add the enzyme solution to the appropriate wells. Include "no enzyme" controls to measure background substrate hydrolysis.

-

If screening for inhibitors, pre-incubate the enzyme with the test compounds for a defined period before adding the substrate.

-

-

Reaction Initiation: To start the reaction, add the this compound working solution to all wells. The final substrate concentration should ideally be at or below the Km value for accurate kinetic measurements.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes). Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Data Analysis

-

Background Subtraction: Subtract the fluorescence readings of the "no enzyme" control wells from the corresponding experimental wells.

-

Initial Velocity Calculation: Plot the fluorescence intensity (RFU) versus time for each reaction. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

-

Conversion to Molar Units: Use the slope of the AMC standard curve to convert the initial velocities from RFU/min to moles of AMC/min.

-

Kinetic Parameter Determination: To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis. The kcat can then be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Signaling Pathways and Biological Context

The proteases targeted by this compound are involved in numerous critical physiological and pathological processes.

-

Cathepsins: These proteases play a key role in protein degradation within lysosomes. They are also implicated in various diseases, including cancer, osteoporosis, and arthritis. For instance, Cathepsin K is a major therapeutic target in osteoporosis due to its role in bone resorption.

-

Kallikreins: This family of proteases is involved in a wide range of biological processes, including the regulation of blood pressure, inflammation, and the processing of peptide hormones and growth factors.

-

Falcipain II: In Plasmodium falciparum, this protease is essential for the degradation of host hemoglobin, which provides the parasite with a source of amino acids. As such, falcipain II is a key target for the development of novel anti-malarial drugs.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the real-time monitoring of several important proteases. Its well-defined mechanism of action and the availability of established assay protocols make it an invaluable tool for researchers in academia and the pharmaceutical industry. A thorough understanding of its enzymatic targets, kinetic properties, and the biological pathways in which these enzymes operate is crucial for the effective design and interpretation of experiments aimed at elucidating protease function and developing novel therapeutic interventions.

References

- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. This compound › PeptaNova [peptanova.de]

- 3. shop.bachem.com [shop.bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Z-Leu-Arg-AMC: A Comprehensive Technical Guide for Protease Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Z-Leu-Arg-AMC (N-α-Cbz-L-Leucyl-L-Arginine 7-amido-4-methylcoumarin) is a highly sensitive and specific tool for the detection and quantification of a range of proteases. Its utility lies in the covalent linkage of a peptide recognized by specific proteases to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC is released, providing a direct and real-time measure of enzyme activity.

This technical guide provides an in-depth overview of the applications, experimental protocols, and underlying signaling pathways related to the use of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this substrate in their work.

Core Properties and Mechanism of Action

This compound is a synthetic dipeptide substrate recognized and cleaved by several proteases with trypsin-like specificity. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its stability and specificity. The key feature of this substrate is the fluorogenic AMC moiety.

Mechanism of Fluorescence Generation:

The enzymatic hydrolysis of the peptide bond between the C-terminal arginine residue and the AMC molecule results in the liberation of free AMC. This release eliminates the quenching effect, leading to a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity under investigation.

Spectral Properties:

The liberated AMC has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 440-460 nm.[1]

Target Enzymes and Applications

This compound is a substrate for a variety of proteases, making it a versatile tool in several research areas.

Primary Target Enzymes:

-

Cathepsins: A group of lysosomal proteases involved in various physiological and pathological processes, including bone remodeling, antigen presentation, and cancer progression. This compound is a known substrate for Cathepsins K, L, S, and V.[1]

-

Kallikreins: A subgroup of serine proteases that play a crucial role in the inflammatory response and blood pressure regulation through the kinin-kallikrein system.[1]

-

Falcipain II: A cysteine protease found in the malaria parasite Plasmodium falciparum. It is a key enzyme in the degradation of host hemoglobin and is a major target for antimalarial drug development. This compound is a preferred substrate for Falcipain II.[1]

Key Applications:

-

Enzyme Kinetics and Inhibition Studies: The continuous nature of the assay allows for the determination of key kinetic parameters such as Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). It is also widely used for screening and characterizing potential enzyme inhibitors.

-

Drug Discovery and Development: High-throughput screening of compound libraries to identify novel protease inhibitors.

-

Cell-Based Assays: Measurement of protease activity in cell lysates and tissue homogenates to study cellular processes and disease states.

-

Diagnostics: Potential for the development of diagnostic assays based on altered protease activity in various diseases.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound and similar substrates with their target enzymes. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₈N₆O₆ | |

| Molecular Weight | 578.66 g/mol | [1] |

| Excitation Wavelength | 360-380 nm | [1] |

| Emission Wavelength | 440-460 nm | [1] |

| Solubility | Soluble in DMSO |

Table 2: Kinetic Parameters for Protease Cleavage of this compound and Related Substrates

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | pH | Reference |

| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | - | 5.5 | [2] |

| Human Cathepsin B | Z-Phe-Arg-AMC | - | - | High Activity | 7.2 | [3] |

| Human Cathepsin B | Z-Phe-Arg-AMC | - | - | Higher Activity | 4.6 | [3] |

| Falcipain-2 | This compound | - | - | 580 | - | [4] |

| Human Kallikrein-2 | H-Pro-Phe-Arg-AMC | ~5x higher for glycosylated form | 17.0 (non-glycosylated) | - | 7.5 | [5] |

Note: Data for this compound is not always available. Data for structurally similar substrates is provided for reference. Researchers are encouraged to determine these parameters under their specific assay conditions.

Experimental Protocols

The following are detailed methodologies for performing enzyme activity assays using this compound. These protocols can be adapted for specific applications and experimental setups.

General Assay Principle

The assay is based on the spectrofluorometric detection of the liberated AMC molecule. The reaction is typically performed in a 96-well plate format suitable for high-throughput analysis.

Materials

-

This compound substrate

-

Purified enzyme (e.g., Cathepsin K, Kallikrein, Falcipain II) or cell/tissue lysate

-

Assay Buffer (specific to the enzyme)

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

-

96-well, black, flat-bottom microplates

-

Fluorescence microplate reader with appropriate filters for Ex/Em = 360-380/440-460 nm

-

Enzyme inhibitor (optional, for control experiments)

Preparation of Reagents

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.

-

Enzyme Solution: Prepare a working solution of the enzyme in the appropriate assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate. Keep the enzyme on ice.

-

Assay Buffer: The composition of the assay buffer is critical for optimal enzyme activity.

-

For Cathepsins (e.g., Cathepsin L): 100 mM Sodium Acetate (B1210297), 5 mM DTT, pH 5.5.[6]

-

For Kallikrein: 10 mmol L⁻¹ ammonium (B1175870) acetate solution, pH 8.0.

-

For Falcipain II: 100 mM Sodium Acetate, 5 mM DTT, pH 5.5.[6]

-

Assay Procedure

-

Plate Setup: Add 50 µL of assay buffer to each well of a black 96-well microplate. Include wells for blank controls (assay buffer and substrate, no enzyme) and inhibitor controls (assay buffer, substrate, enzyme, and inhibitor).

-

Substrate Addition: Prepare a working solution of this compound by diluting the stock solution in the assay buffer. Add 25 µL of the substrate working solution to each well. The final concentration should be optimized, but a starting point of 10-20 µM is common.

-

Temperature Equilibration: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Reaction Initiation: Add 25 µL of the enzyme working solution to each well to start the reaction. Mix gently by shaking the plate for 10-15 seconds. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

Data Analysis

-

Calculate Initial Velocity (V₀): For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

-

Convert to Molar Units: To determine the concentration of AMC produced, a standard curve of free AMC should be generated. This allows for the conversion of relative fluorescence units (RFU) per minute to moles of AMC released per minute.

-

Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving the target enzymes of this compound and a general experimental workflow.

References

- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory Elements within the Prodomain of Falcipain-2, a Cysteine Protease of the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Z-Leu-Arg-AMC for Cathepsin Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Arg-AMC (N-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a fluorogenic peptide substrate widely employed for the sensitive detection of cathepsin activity. Cathepsins are a diverse group of proteases, primarily located in lysosomes, that play crucial roles in protein turnover, antigen presentation, apoptosis, and inflammation. Dysregulation of cathepsin activity is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and arthritis, making them attractive therapeutic targets.

This technical guide provides a comprehensive overview of the use of this compound to measure the activity of various cathepsins. It includes detailed experimental protocols, a summary of kinetic data, and visualizations of relevant signaling pathways and experimental workflows.

Biochemical Properties and Mechanism of Action

This compound is a synthetic dipeptide composed of leucine (B10760876) and arginine, with a benzyloxycarbonyl (Z) protecting group at the N-terminus and a 7-amido-4-methylcoumarin (AMC) fluorophore at the C-terminus. The fluorescence of the AMC group is quenched by the amide bond to arginine. Upon enzymatic cleavage by a cathepsin, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. The rate of AMC release is directly proportional to the cathepsin activity.

The substrate this compound is recognized by several members of the cathepsin family, including cathepsins K, L, S, and V.[1][2] It is also reported to be a substrate for Cathepsin B.[3] The activity is quantified by measuring the fluorescence of the liberated AMC molecule at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[1]

Data Presentation: Kinetic Parameters

The efficiency of an enzyme's catalytic activity on a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is the specificity constant and indicates the overall catalytic efficiency of the enzyme.

The following table summarizes the available kinetic parameters for the hydrolysis of this compound and structurally similar substrates by various human cathepsins. It is important to note that kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition.

| Cathepsin | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Cathepsin S | This compound | Data not available | Data not available | Reported | [4] |

| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1,948,052 | [5] |

| Cathepsin K | Z-Phe-Arg-AMC | ~1.7 | ~0.1 | ~58,823 | [6] |

| Cathepsin V | Z-Phe-Arg-AMC | Data not available | Data not available | Used as substrate | [7] |

| Cathepsin B | Z-Arg-Arg-AMC | Data not available | Data not available | Used as substrate | [8] |

| Cathepsin B | Z-Phe-Arg-AMC | 130 ± 19 (pH 4.6) | 1.9 ± 0.08 (pH 4.6) | 15,000 ± 2,500 (pH 4.6) | [8] |

| Cathepsin B | Z-Phe-Arg-AMC | 110 ± 17 (pH 7.2) | 11 ± 0.5 (pH 7.2) | 96,000 ± 16,000 (pH 7.2) | [8] |

Experimental Protocols

This section provides a detailed methodology for a standard cathepsin activity assay using this compound. This protocol can be adapted for various cathepsins and sample types, including purified enzymes and cell lysates.

Materials

-

This compound Substrate: Stock solution (e.g., 10 mM in DMSO), stored at -20°C and protected from light.

-

Assay Buffer: The optimal buffer composition and pH vary depending on the specific cathepsin being assayed. A common starting point is a sodium acetate (B1210297) or phosphate (B84403) buffer.

-

Example for Cathepsin L (optimal pH ~5.5): 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.

-

Example for Cathepsin B (can be active at acidic and neutral pH): 40 mM citrate (B86180) phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH adjusted to 4.6 or 7.2.

-

-

Purified Cathepsin Enzyme or Cell/Tissue Lysate: Prepare cell lysates in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding those that inhibit cysteine proteases). Determine the total protein concentration of the lysate.

-

96-well Black Microplate: For fluorescence measurements to minimize light scatter and background.

-

Fluorescence Microplate Reader: Capable of excitation at 360-380 nm and emission at 440-460 nm.

-

Positive and Negative Controls:

-

Positive Control: A known active cathepsin enzyme.

-

Negative Control (No Enzyme): Assay buffer and substrate without the enzyme source.

-

Inhibitor Control: Pre-incubate the enzyme with a specific cathepsin inhibitor (e.g., E-64 for general cysteine cathepsins, or a more specific inhibitor if available) before adding the substrate.

-

Procedure

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the desired working concentration of this compound by diluting the stock solution in the assay buffer. The final substrate concentration should ideally be at or below the Km value for kinetic studies, or at a saturating concentration (e.g., 10-50 µM) for inhibitor screening.

-

Dilute the purified enzyme or cell lysate to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup (96-well plate):

-

Add 50 µL of the diluted enzyme or cell lysate to the appropriate wells.

-

For control wells, add 50 µL of assay buffer (no enzyme control) or the enzyme pre-incubated with an inhibitor.

-

Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the Reaction:

-

Add 50 µL of the this compound working solution to all wells to start the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Use an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control (blank) from all other readings.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each sample.

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

-

To quantify the amount of released AMC, a standard curve of free AMC of known concentrations should be generated under the same assay conditions.

-

The cathepsin activity can be expressed as the rate of AMC production (e.g., pmol/min) per amount of enzyme or total protein (e.g., pmol/min/µg protein).

-

Mandatory Visualizations

Enzymatic Reaction of this compound

References

- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]

- 6. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of Z-Leu-Arg-AMC in Kallikrein Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the fluorogenic substrate Z-Leu-Arg-AMC for the characterization of kallikrein activity. It includes detailed information on the underlying biochemical principles, experimental protocols, and data analysis, as well as a depiction of the relevant signaling pathways.

Introduction to this compound and Kallikreins

This compound is a synthetic peptide substrate used for the sensitive detection of various proteases, including kallikreins. The substrate consists of a tripeptide, Z-Leu-Arg, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between Arginine (Arg) and AMC by a kallikrein, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored over time to determine reaction kinetics.

Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological and pathological processes. They are key components of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, coagulation, and pain.[1][2] The system is initiated when plasma or tissue kallikrein cleaves kininogens to release vasoactive peptides called kinins, such as bradykinin (B550075) and kallidin.[2][3] These kinins then bind to and activate specific G-protein coupled receptors, primarily the B1 and B2 receptors, triggering a cascade of intracellular signaling events.[3][4]

Biochemical Properties and Assay Principle

The enzymatic reaction at the core of the this compound based kallikrein assay is the hydrolysis of the peptide bond C-terminal to the arginine residue.

Substrate: this compound (non-fluorescent) Enzyme: Kallikrein Products: Z-Leu-Arg + AMC (fluorescent)

The released AMC has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 440-460 nm.[5] This significant fluorescence enhancement upon substrate cleavage forms the basis of a continuous and highly sensitive assay for measuring kallikrein activity.

Quantitative Data Summary

While this compound is a known substrate for kallikrein, specific kinetic parameters for its interaction with various human kallikreins are not extensively documented in publicly available literature.[1][5] For comparative purposes, kinetic data for other fluorogenic and chromogenic kallikrein substrates are presented below. Researchers are strongly encouraged to determine the Michaelis-Menten constants (Km and kcat) for this compound with their specific kallikrein and under their experimental conditions.

| Substrate | Kallikrein Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| H-D-Val-Leu-Arg-pNA | Human Tissue Kallikrein 1 (KLK1) | - | - | - | [6] |

| Z-Phe-Arg-AMC | Immobilized Porcine Pancreatic Kallikrein | 15.48 ± 3 | - | - | [7] |

| H-PFR-AMC | Human Kallikrein-related Peptidase 2 (KLK2) | 69 ± 3 | 23.42 ± 0.09 | 3.4 x 10⁵ | [8] |

| Bz-PFR-pNA | Human Kallikrein-related Peptidase 2 (KLK2) | 75 ± 2 | 1.23 ± 0.02 | 1.6 x 10⁴ | [8] |

| Low Molecular Weight Kininogen | Human Urinary Kallikrein | - | - | 1.46 x 10⁵ | [4] |

| High Molecular Weight Kininogen | Human Urinary Kallikrein | - | - | 8.6 x 10⁴ | [4] |

| Boc-Val-Pro-Arg-AMC | Human Kallikrein-related Peptidase 13 (KLK13) | 210 | 75 min⁻¹ | 5.9 x 10³ | [9] |

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized for the specific kallikrein and experimental setup.

Reagent Preparation

-

Assay Buffer: A common buffer for kallikrein assays is 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.[6] Some protocols for tissue kallikrein recommend the addition of 10 mM CaCl₂.[3] The optimal pH for kallikrein activity is generally in the range of 7.5 to 9.0.[2]

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store this stock solution in aliquots at -20°C or -80°C, protected from light.

-

Kallikrein Stock Solution: Prepare a stock solution of the purified kallikrein in an appropriate buffer (e.g., the assay buffer) at a known concentration. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

-

AMC Standard Solution: To quantify the enzyme activity, a standard curve of free AMC is required. Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. From this stock, prepare a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-10 µM).

Kallikrein Activity Assay Protocol

This protocol is adapted from methods used for similar fluorogenic kallikrein substrates.[3][10]

-

Prepare the reaction mixture: In a 96-well black microplate, add the following components to each well:

-

Assay Buffer (to a final volume of 100 µL)

-

Kallikrein enzyme (at the desired final concentration, e.g., 1-10 nM)

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate.

-

Initiate the reaction: Add the this compound substrate to each well to reach the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

Kinetic measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature. Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).

-

Excitation Wavelength: 360-380 nm

-

Emission Wavelength: 440-460 nm

-

-

Controls:

-

No-enzyme control: Assay buffer and substrate, without the enzyme.

-

No-substrate control: Assay buffer and enzyme, without the substrate.

-

Inhibitor control (optional): Assay buffer, enzyme, substrate, and a known kallikrein inhibitor.

-

Data Analysis

-

Generate the AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (fluorescence units per mole of AMC).

-

Calculate the Initial Reaction Velocity (V₀):

-

Plot the fluorescence intensity versus time for each experimental well.

-

Determine the initial linear portion of the curve.

-

The slope of this linear portion represents the initial rate of the reaction in fluorescence units per minute.

-

-

Convert to Molar Rate: Convert the initial velocity from fluorescence units/min to moles of AMC released/min using the slope from the AMC standard curve.

-

V₀ (mol/min) = (Slope of experimental data) / (Slope of AMC standard curve)

-

-

Determine Kinetic Parameters (Km and Vmax):

-

Perform the assay with a fixed enzyme concentration and varying substrate concentrations.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

-

V = (Vmax * [S]) / (Km + [S])

-

The turnover number (kcat) can be calculated if the active enzyme concentration [E] is known: kcat = Vmax / [E].

-

Visualizations

Kallikrein-Kinin Signaling Pathway

The following diagram illustrates the central role of kallikreins in activating the kinin system and the subsequent downstream signaling events.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. Kallikrein-related Peptidase-8 (KLK8) Is an Active Serine Protease in Human Epidermis and Sweat and Is Involved in a Skin Barrier Proteolytic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Kinetic analysis of the interaction of human tissue kallikrein with single-chain human high and low molecular weight kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]

- 8. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.utoronto.ca [sites.utoronto.ca]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Z-Leu-Arg-AMC for Falcipain-2 Studies

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmodium falciparum, the protozoan parasite responsible for the most lethal form of malaria, relies on a complex lifecycle that includes a stage within human erythrocytes. During this intraerythrocytic phase, the parasite degrades vast quantities of host cell hemoglobin in an acidic food vacuole to acquire essential amino acids for protein synthesis and to maintain osmotic stability.[1][2] This catabolic process is orchestrated by a cascade of proteases. Among them, falcipain-2 (FP-2), a papain-family cysteine protease, has been identified as a critical hemoglobinase and a principal target for the development of novel antimalarial chemotherapeutics.[2][3]

The study of falcipain-2's enzymatic activity and the screening for its inhibitors are paramount in the drug discovery pipeline. The fluorogenic peptide substrate, Z-Leu-Arg-AMC (Benzyloxycarbonyl-Leucyl-Arginine-7-amino-4-methylcoumarin), has emerged as a vital tool for these investigations. It is recognized as the preferred substrate for falcipain-2, enabling sensitive and continuous monitoring of its proteolytic activity.[4][5] This guide provides a comprehensive technical overview of the use of this compound in falcipain-2 research, detailing core principles, experimental protocols, quantitative data, and key experimental workflows.

Core Principle: The Fluorogenic Assay

The utility of this compound lies in its clever design as a fluorogenic substrate. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is covalently linked to the C-terminus of the dipeptide, Leu-Arg. In this conjugated state, the fluorescence of the AMC group is quenched. Falcipain-2 exhibits a strong substrate preference for cleaving peptide bonds C-terminal to arginine residues (P1 position), particularly when a leucine (B10760876) residue is in the P2 position.[6][7] Upon enzymatic cleavage by falcipain-2, the free AMC moiety is released, resulting in a significant increase in fluorescence. This emitted fluorescence, which can be measured over time, is directly proportional to the enzyme's activity.

Quantitative Data Presentation

Kinetic parameters are crucial for characterizing enzyme behavior and inhibitor potency. While values can vary based on experimental conditions (e.g., pH, temperature, buffer composition, and enzyme purity), the following tables summarize key quantitative data related to this compound and falcipain-2 studies.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Full Name | Benzyloxycarbonyl-Leu-Arg-7-amino-4-methylcoumarin | [1] |

| Molecular Weight | 578 g/mol | [4] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | [8] |

| Excitation Max. | ~360-380 nm | [4] |

| Emission Max. | ~440-460 nm | [4] |

Table 2: Substrate Concentrations and Conditions in Falcipain-2 Assays

| Parameter | Value / Condition | Application | Reference |

| Substrate Concentration | 4 µM - 50 µM | Enzyme kinetics and inhibition assays | [9] |

| Substrate Concentration | 10 µM | Substrate screening | [6] |

| Substrate Concentration | 25 µM | Inhibition assays | [9][10] |

| Assay Buffer | 100 mM Sodium Acetate, pH 5.5 | Standard activity and inhibition assays | [1][9] |

| Reducing Agent | 8-10 mM Dithiothreitol (DTT) | To maintain the active-site cysteine in a reduced state | [9][11] |

| Enzyme Concentration | 0.6 nM - 1 nM | Kinetic and inhibition studies | [9] |

Experimental Protocols

The following are detailed methodologies for standard enzymatic assays involving falcipain-2 and the this compound substrate.

Protocol 1: Falcipain-2 Activity Assay

This protocol details the measurement of recombinant falcipain-2 activity.

Materials:

-

Recombinant falcipain-2

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, pH 5.5[1]

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare the Assay Buffer. Dilute the falcipain-2 enzyme to the desired working concentration (e.g., 2 nM for a final concentration of 1 nM) in ice-cold Assay Buffer. Prepare a working solution of this compound (e.g., 100 µM for a final concentration of 50 µM) in Assay Buffer.

-

Set up Assay Plate:

-

Test Wells: Add 50 µL of the 2X enzyme working solution (e.g., 2 nM).

-

Substrate Control (Blank) Wells: Add 50 µL of Assay Buffer without enzyme.

-

-

Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes, protected from light.

-

Initiate Reaction: Add 50 µL of the 2X substrate working solution (e.g., 100 µM) to all wells to start the reaction.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity kinetically for 20-30 minutes with readings every 60 seconds (Excitation: ~380 nm, Emission: ~460 nm).[9][10]

-

Data Analysis:

-

Subtract the background fluorescence rate from the substrate control wells.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Activity is typically expressed as relative fluorescence units (RFU) per minute.

-

Protocol 2: Falcipain-2 Inhibition Assay

This protocol is for screening compounds for their ability to inhibit falcipain-2 activity.

Materials:

-

Same as Protocol 1.

-

Inhibitor compounds (dissolved in DMSO).

Procedure:

-

Prepare Reagents: Prepare Assay Buffer and enzyme working solution as described in Protocol 1.

-

Set up Assay Plate:

-

Test Wells: Add 40 µL of the falcipain-2 working solution and 10 µL of the inhibitor compound at various concentrations.

-

Enzyme Control (No Inhibitor) Wells: Add 40 µL of the enzyme working solution and 10 µL of DMSO (or vehicle).

-

Substrate Control (Blank) Wells: Add 50 µL of Assay Buffer.

-

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[11]

-

Initiate Reaction: Add 50 µL of the 2X this compound substrate working solution to all wells.

-

Measure Fluorescence: Measure fluorescence kinetically as described in Protocol 1.

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for all wells.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

-

Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Mandatory Visualizations

Diagrams of Pathways and Workflows

Caption: Enzymatic cleavage of this compound by falcipain-2 releases fluorescent AMC.

Caption: Standard workflow for a falcipain-2 enzymatic activity assay.

Caption: General workflow for screening falcipain-2 inhibitors.

Caption: Role of falcipain-2 in the hemoglobin degradation pathway of P. falciparum.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Falcipain-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. Substrate mapping and inhibitor profiling of falcipain-2, falcipain-3 and berghepain-2: implications for peptidase anti-malarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate specificity studies of the cysteine peptidases falcipain-2 and falcipain-3 from Plasmodium falciparum and demonstration of their kininogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity [frontiersin.org]

Z-Leu-Arg-AMC: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of the fluorogenic peptide substrate, Z-Leu-Arg-AMC (N-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin). This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, signal transduction, and pharmacology.

Core Chemical Properties

This compound is a synthetic dipeptide substrate widely utilized for the sensitive detection of various protease activities. The covalent linkage of the dipeptide to the fluorophore 7-amido-4-methylcoumarin (AMC) results in a non-fluorescent molecule. Enzymatic cleavage of the amide bond between arginine and AMC liberates the highly fluorescent AMC moiety, providing a direct and quantifiable measure of protease activity.

| Property | Value | Reference |

| Molecular Formula | C30H39N7O6 (may vary with salt form) | |

| Molecular Weight | 578.67 g/mol (as free base) | [1] |

| Purity | >96% (typically analyzed by HPLC) | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and 10% acetic acid | |

| Excitation Wavelength | 360-380 nm | [1] |

| Emission Wavelength | 440-460 nm | [1] |

| Storage Conditions | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [2] |

Mechanism of Action and Target Enzymes

This compound is a versatile substrate for a range of proteases that exhibit specificity for cleavage at the C-terminus of arginine residues. The fundamental principle of its use in enzymatic assays is the transition from a non-fluorescent state to a highly fluorescent state upon hydrolysis.

Key enzymes that are known to effectively cleave this compound include:

-

Cathepsins: A group of lysosomal proteases involved in protein turnover, apoptosis, and immune responses. This compound is a substrate for several cathepsins, including Cathepsin B, K, L, S, and V.[1][3]

-

Kallikreins: A subgroup of serine proteases that play crucial roles in inflammation, blood pressure regulation, and coagulation.[1][4]

-

Falcipains: Cysteine proteases found in the malaria parasite Plasmodium falciparum. Falcipain-2, a key hemoglobinase, preferentially cleaves this compound, making this substrate valuable for antimalarial drug screening.[1][5][6]

Signaling Pathways Involving Target Enzymes

The proteases that cleave this compound are integral components of various critical signaling pathways. Understanding these pathways is essential for contextualizing experimental results.

Cathepsin-Mediated Signaling

Cathepsins, once released from the lysosome into the cytosol, can initiate and amplify signaling cascades leading to apoptosis and inflammation.

Kallikrein-Kinin System

The kallikrein-kinin system is a cascade that generates vasoactive kinins, which act on specific G protein-coupled receptors to mediate their effects.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in protease activity assays and inhibitor screening. Optimization may be required depending on the specific enzyme and experimental conditions.

General Enzyme Activity Assay

This protocol describes the measurement of protease activity in a purified enzyme preparation or cell lysate.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM DTT for cysteine proteases)

-

Purified enzyme or cell lysate

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution to the desired final working concentration (e.g., 10-100 µM) in Assay Buffer.

-

Prepare the enzyme solution by diluting the purified enzyme or cell lysate in ice-cold Assay Buffer to the desired concentration.

-

-

Assay Setup:

-

Add 50 µL of the enzyme solution to each well of the 96-well plate.

-

Include a "no enzyme" control with 50 µL of Assay Buffer for background fluorescence measurement.

-

-

Initiate Reaction:

-

Add 50 µL of the this compound working solution to each well to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. Record readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Subtract the background fluorescence from the "no enzyme" control.

-

Enzyme activity can be calculated using a standard curve of free AMC.

-

High-Throughput Inhibitor Screening

This protocol is designed for screening compound libraries for potential inhibitors of a target protease.

Procedure:

-

Plate Preparation:

-

Dispense test compounds and controls (e.g., known inhibitor and DMSO vehicle) into a 96-well or 384-well plate.

-

-

Enzyme Addition:

-

Add the enzyme solution to all wells.

-

-

Pre-incubation:

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for compound-enzyme interaction.

-

-

Reaction Initiation and Measurement:

-

Add the this compound working solution to all wells to start the reaction.

-

Immediately begin kinetic fluorescence measurement as described in the enzyme activity assay protocol.

-

-

Data Analysis:

-

Calculate the reaction rates for each well.

-

Determine the percent inhibition for each test compound relative to the vehicle control.

-

Conclusion

This compound is a robust and versatile fluorogenic substrate for the study of a variety of proteases involved in critical physiological and pathological processes. Its application in enzyme kinetics, inhibitor screening, and cell-based assays makes it an invaluable tool for researchers in academia and the pharmaceutical industry. A thorough understanding of its chemical properties, mechanism of action, and the signaling pathways of its target enzymes is paramount for the successful design and interpretation of experiments.

References

- 1. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shop.bachem.com [shop.bachem.com]

- 4. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 5. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 6. Structure-function of falcipains: malarial cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Leu-Arg-AMC: A Comprehensive Technical Guide for Protease Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Z-Leu-Arg-AMC, a valuable tool for the kinetic analysis of various proteases, particularly cathepsins. This document details its physicochemical properties, outlines a comprehensive experimental protocol for its use in enzymatic assays, and illustrates the experimental workflow for clarity and reproducibility.

Core Concepts and Applications

This compound (N-α-Cbz-L-Leucyl-L-Arginine 7-amido-4-methylcoumarin) is a synthetic dipeptide substrate designed for the sensitive detection of protease activity. The carboxy-terminal 7-amido-4-methylcoumarin (AMC) group is quenched by the adjacent arginine residue. Upon enzymatic cleavage of the amide bond between arginine and AMC by a target protease, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.[1]

This substrate is particularly useful for studying the activity of cysteine proteases such as cathepsins (e.g., Cathepsin B, K, L, S, and V) and other proteases with similar substrate specificity, like kallikrein and falcipain II.[1] Its application is crucial in drug discovery for the screening of potential enzyme inhibitors and in fundamental research to elucidate the role of these proteases in various physiological and pathological processes.

Physicochemical and Quantitative Data

The key quantitative parameters of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 578.67 g/mol |

| Excitation Wavelength | 360 - 380 nm |

| Emission Wavelength | 440 - 460 nm |

Experimental Protocol: Cathepsin Activity Assay

This section provides a detailed methodology for measuring cathepsin activity in a 96-well plate format using this compound.

Materials and Reagents

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purified recombinant cathepsin or cell lysate containing the enzyme of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT and 1 mM EDTA)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with temperature control

Preparation of Reagents

-

This compound Stock Solution (10 mM):

-

Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Enzyme Solution:

-

Prepare a solution of the purified cathepsin or cell lysate in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically through a dilution series.

-

-

Substrate Working Solution:

-

On the day of the experiment, dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be at or below the Michaelis-Menten constant (Km) for the specific enzyme, if known.

-

Assay Procedure

-

Assay Plate Setup:

-

Add the appropriate volume of the enzyme solution to the wells of the 96-well plate.

-

Include negative control wells containing only Assay Buffer to measure background fluorescence.

-

If screening for inhibitors, include control wells with the enzyme and the inhibitor vehicle (e.g., DMSO), as well as experimental wells with the enzyme and the test inhibitor.

-

-

Initiation of the Reaction:

-

Bring the 96-well plate to the desired assay temperature (e.g., 37°C) in the fluorescence plate reader.

-

Initiate the enzymatic reaction by adding the pre-warmed Substrate Working Solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately begin kinetic measurement of fluorescence intensity using an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

Record data every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis

-

Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of all other wells.

-

Plot the fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Enzyme activity can be expressed as the change in fluorescence units per minute (ΔFU/min). For quantitative analysis, a standard curve can be generated using free AMC to convert these values to moles of substrate cleaved per unit time.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the cathepsin activity assay using this compound.

Caption: Workflow for a fluorometric cathepsin activity assay.

References

Z-Leu-Arg-AMC: A Comprehensive Technical Guide to its Use in Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Arg-AMC (N-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a fluorogenic substrate widely utilized in life sciences to assay the activity of specific proteases. Its core utility lies in the covalent linkage of the dipeptide Leu-Arg to the fluorophore 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC is released. This liberation of AMC results in a quantifiable increase in fluorescence, providing a sensitive and direct measure of enzymatic activity. This guide provides an in-depth overview of the technical aspects of using this compound, including its spectral properties, detailed experimental protocols for key target enzymes, and the relevant signaling pathways in which these enzymes operate.

Spectroscopic Properties

The utility of this compound as a fluorogenic substrate is entirely dependent on the spectral properties of the liberated 7-amino-4-methylcoumarin (B1665955) (AMC). Upon enzymatic cleavage, free AMC exhibits distinct excitation and emission spectra, allowing for its sensitive detection. The spectral properties are summarized in the table below.

| Parameter | Wavelength (nm) |

| Excitation Maximum | 341-351 |

| Emission Maximum | 430-445 |

| Recommended Excitation Range | 360-380 |

| Recommended Emission Range | 440-460 |

Note: The optimal excitation and emission wavelengths can vary slightly depending on the buffer conditions and the specific instrumentation used.

Key Enzymatic Targets and Applications

This compound is a substrate for several cysteine proteases, making it a valuable tool for studying their activity in various biological contexts. The primary enzymes that cleave this compound include:

-

Cathepsins: Particularly Cathepsin K, which is highly expressed in osteoclasts and plays a crucial role in bone resorption. This compound is also cleaved by other cathepsins such as B, L, S, and V.[1][2]

-

Falcipains: These are cysteine proteases found in the malaria parasite Plasmodium falciparum. This compound is a preferred substrate for Falcipain-2, a key enzyme in hemoglobin degradation by the parasite, making it a target for anti-malarial drug development.[1][3]

-

Proteasome: The 26S proteasome possesses multiple proteolytic activities, including a trypsin-like activity that can cleave substrates after basic residues like arginine. While other substrates are more specific, this compound can be used to measure this activity.[4][5]

The ability to quantify the activity of these enzymes is critical in various research and drug development areas, including osteoporosis, arthritis, cancer, and infectious diseases.

Experimental Protocols

The following are detailed protocols for using this compound to measure the activity of its key enzymatic targets. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Cathepsin K Activity Assay

This protocol describes the measurement of Cathepsin K activity in cell lysates.

Materials:

-

Cathepsin K Cell Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

-

Cathepsin K Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5, 2 mM DTT, 1 mM EDTA)

-

This compound stock solution (10 mM in DMSO)

-

Purified Cathepsin K or cell lysate containing Cathepsin K

-

Cathepsin K inhibitor (e.g., Odanacatib) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired density and treat as required.

-

Wash cells with ice-cold PBS and lyse them in chilled Cathepsin K Cell Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of Cathepsin K Reaction Buffer to each well.

-

Add 20-50 µg of cell lysate to each well.

-

For a negative control, pre-incubate the lysate with a Cathepsin K inhibitor for 15-30 minutes at 37°C.

-

Bring the total volume in each well to 90 µL with Reaction Buffer. Include a blank control with Reaction Buffer only.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of this compound by diluting the stock solution in Reaction Buffer to a final concentration of 100 µM.

-

Initiate the reaction by adding 10 µL of the this compound working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: 360-380 nm, Emission: 440-460 nm).

-

-

Data Analysis:

-

Subtract the blank reading from all experimental readings.

-

Determine the rate of reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.

-

The specific activity can be calculated using a standard curve of free AMC.

-

Falcipain-2 Activity Assay

This protocol is for measuring the activity of purified Falcipain-2.

Materials:

-

Falcipain-2 Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM DTT)

-

This compound stock solution (10 mM in DMSO)

-

Purified Falcipain-2 enzyme

-

Falcipain-2 inhibitor (e.g., E64) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Substrate Preparation:

-

Dilute the purified Falcipain-2 to the desired concentration in Falcipain-2 Assay Buffer.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of Falcipain-2 Assay Buffer to each well.

-

Add the diluted Falcipain-2 enzyme to each well.

-

For a negative control, pre-incubate the enzyme with a Falcipain-2 inhibitor for 15-30 minutes at room temperature.

-